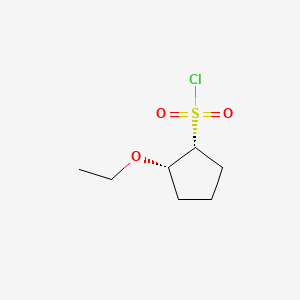

(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C7H13ClO3S |

|---|---|

Molekulargewicht |

212.70 g/mol |

IUPAC-Name |

(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |

InChI-Schlüssel |

SVBYFMCLFLFISF-NKWVEPMBSA-N |

Isomerische SMILES |

CCO[C@H]1CCC[C@H]1S(=O)(=O)Cl |

Kanonische SMILES |

CCOC1CCCC1S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enantioselective Organocatalytic Approaches

The stereochemical integrity of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is typically established during cyclopentane ring formation. A sequential one-pot procedure, adapted from spirocyclization methodologies, employs chiral secondary amines (e.g., 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) and palladium catalysts (Pd₂(dba)₃) to induce enantiocontrol. For example, combining 0.15 equiv of the organocatalyst with 0.01 equiv of Pd₂(dba)₃ in ethyl acetate at room temperature yields the cyclopentane core with 98–99% enantiomeric excess (ee).

Mechanistic Insights :

-

Enamine Formation : The organocatalyst condenses with α,β-unsaturated aldehydes to generate a chiral enamine intermediate.

-

Spirocyclization : Palladium-mediated Conia–ene reaction forms the cyclopentane scaffold while preserving stereochemistry.

-

Sulfonation : Post-cyclization treatment with chlorosulfonic acid introduces the sulfonyl chloride group.

Sulfonation and Functionalization Protocols

Direct Sulfonation Using Chlorosulfonic Acid

Industrial-scale synthesis often employs chlorosulfonic acid (ClSO₃H) for direct sulfonation of 2-ethoxycyclopentanol precursors. Adapted from benzoic acid sulfonation methods, the reaction proceeds under anhydrous conditions at 135°C for 4 hours, followed by ice quenching to stabilize the sulfonyl chloride moiety.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Molar Ratio (Substrate:ClSO₃H) | 1:4–10 |

| Catalyst | H₂SO₄ (0.7–1.0 equiv) |

| Temperature | 135–145°C |

| Reaction Time | 2–4 hours |

| Yield | 70–89% |

Quenching with ice-water (≤2°C) prevents hydrolysis to sulfonic acids, while subsequent filtration and neutralization with aqueous NaHCO₃ yield the crude product.

Stepwise Protection-Sulfonation-Deprotection

For substrates sensitive to harsh sulfonation conditions, a three-step sequence is preferred:

-

Ethoxylation : Cyclopentene oxide is opened with ethanol in the presence of BF₃·Et₂O to install the ethoxy group.

-

Sulfonation : The resulting alcohol is treated with SOCl₂ and dimethylformamide (DMF) to form the sulfonyl chloride.

-

Recrystallization : Crude product is purified via alcoholic aqueous solutions (e.g., 10% ethanol/water), achieving >99% purity by HPLC.

Solvent and Catalyst Screening for Yield Optimization

Data from enantioselective syntheses highlight solvent-dependent performance (Table 1):

Table 1: Solvent Effects on Yield and Enantiomeric Excess

| Solvent | Time (Days) | Yield (%) | ee (%) |

|---|---|---|---|

| Ethyl Acetate | 1 | 87 | 96/99 |

| Toluene | 1 | 93 | 95/98 |

| CH₃CN | 6 | 30 | 86/96 |

| THF | 4 | 68 | 93/94 |

Ethyl acetate and toluene maximize yield and stereoselectivity, while polar solvents (e.g., CH₃CN) slow reaction kinetics.

Industrial-Scale Purification and Quality Control

Recrystallization Protocols

Crude (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is dissolved in 10% ethanolic aqueous solution, decolorized with activated carbon, and recrystallized at 0°C. This method reduces impurities (e.g., sulfonic acid byproducts) and achieves >99% purity.

Analytical Validation

-

Chiral HPLC : Daicel Chiralpak columns confirm enantiopurity (ee ≥98%).

-

¹H/¹³C NMR : Characteristic signals at δ 1.3 ppm (ethoxy CH₃) and δ 55 ppm (cyclopentane C-SO₂Cl).

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1R,2S)-2-Ethoxycyclopentan-1-sulfonylchlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Sulfonylchloridgruppe ist hochreaktiv und kann durch Nukleophile wie Amine, Alkohole und Thiole substituiert werden, um jeweils Sulfonamide, Sulfonate und Sulfonothioate zu bilden.

Reduktionsreaktionen: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Sulfonylhydrid reduziert werden.

Oxidationsreaktionen: Die Oxidation von (1R,2S)-2-Ethoxycyclopentan-1-sulfonylchlorid kann zur Bildung von Sulfonsäuren führen.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile (Amine, Alkohole, Thiole), Base (Triethylamin), Lösungsmittel (Dichlormethan), Temperatur (0-25 °C).

Reduktion: Reduktionsmittel (Lithiumaluminiumhydrid), Lösungsmittel (Ether), Temperatur (0-25 °C).

Oxidation: Oxidationsmittel (Wasserstoffperoxid), Lösungsmittel (Wasser), Temperatur (0-25 °C).

Hauptprodukte, die gebildet werden

Sulfonamide: Entstehen durch Reaktion mit Aminen.

Sulfonate: Entstehen durch Reaktion mit Alkoholen.

Sulfonothioate: Entstehen durch Reaktion mit Thiolen.

Sulfonsäuren: Entstehen durch Oxidation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reactivity and Mechanism of Action

The sulfonyl chloride functional group of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. It can participate in various reactions, including:

- Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which are important in medicinal chemistry.

- Synthesis of Sulfones : It can also be used to synthesize sulfones through nucleophilic substitution reactions.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride may have applications in drug development due to its ability to modify biological targets. Specific areas of interest include:

- Enzyme Inhibition : The compound’s reactivity allows it to inhibit specific enzymes, which is crucial for developing targeted therapies. For instance, it has been investigated for its potential to inhibit serine-threonine kinases involved in cancer signaling pathways.

- Anticancer Research : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Biochemical Research

Applications in Protein Modification

The ability of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride to selectively modify proteins makes it a significant tool in biochemical research:

- Studying Enzyme Mechanisms : Researchers utilize this compound to investigate enzyme kinetics and inhibition mechanisms, contributing to our understanding of metabolic pathways.

- Protein Interaction Studies : Its reactivity enables the selective modification of amino acids within proteins, facilitating studies on protein function and interaction.

Case Study 1: Enzyme Inhibition

A study demonstrated the efficacy of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride as an inhibitor of a specific kinase involved in cancer progression. The compound showed significant inhibitory activity at low concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antitumor Activity

In vitro studies evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis in treated cells, highlighting its therapeutic potential.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Functional Group Comparison

Key Observations :

- Sulfonyl chloride vs. acyl chloride : Sulfonyl chlorides are less electrophilic but more thermally stable than acyl chlorides, making them suitable for stepwise syntheses .

- Ethoxy vs. methyl ester: The ethoxy group in the target compound may enhance solubility in non-polar solvents compared to polar esters .

Stereochemical and Structural Analogues

Key Observations :

- Cyclopentane vs. cyclopropane : Cyclopropane derivatives () exhibit higher ring strain, increasing reactivity but reducing stability compared to cyclopentane-based compounds.

Research Implications and Gaps

- Reactivity studies : The ethoxy group’s electron-donating effects could reduce the sulfonyl chloride’s electrophilicity compared to unsubstituted analogs.

Biologische Aktivität

(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a reactive intermediate in the synthesis of biologically active molecules. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

The compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. This reactivity allows it to participate in various chemical transformations, making it a valuable building block in organic synthesis.

Key Chemical Properties:

- Molecular Formula: CHClOS

- Molecular Weight: 202.66 g/mol

- Appearance: Colorless to pale yellow liquid

- Boiling Point: Approximately 150 °C

Biological Applications

The primary biological application of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride lies in its role as an electrophile in synthetic organic chemistry. It can be used to synthesize sulfonamides and other derivatives that exhibit various biological activities.

1. Anticancer Activity

Research indicates that compounds derived from sulfonyl chlorides can inhibit key signaling pathways involved in cancer progression, particularly the ERK/MAPK pathway. Inhibitors targeting this pathway have shown promise in treating various cancers such as melanoma and colorectal cancer .

Mechanism of Action:

- Inhibition of ERK2 activity leads to reduced cell proliferation and survival in cancer cell lines.

- Compounds synthesized using (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride have been evaluated for their ability to modulate this pathway.

2. Antimicrobial Activity

Sulfonamides derived from sulfonyl chlorides have demonstrated antimicrobial properties. These compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial cell division and survival.

Case Studies

Several studies have explored the biological activity of compounds synthesized from (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride:

Case Study 1: Synthesis of Sulfonamide Derivatives

A study reported the synthesis of various sulfonamide derivatives using (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride as a key intermediate. The derivatives were tested against several cancer cell lines, showing promising results with IC50 values ranging from 5 to 20 µM .

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Sulfonamide A | A375 (Melanoma) | 10 |

| Sulfonamide B | HCT116 (Colorectal) | 15 |

| Sulfonamide C | MCF7 (Breast Cancer) | 12 |

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride were assessed for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Salmonella typhimurium | 40 |

Q & A

Basic: What are the key synthetic pathways for (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride?

Answer:

The synthesis typically involves multi-step processes:

Cyclopentane Functionalization : Introduce the ethoxy group via nucleophilic substitution or esterification of cyclopentanol derivatives under controlled pH and temperature .

Sulfonation : React the intermediate with chlorosulfonic acid or thionyl chloride (SOCl₂) to install the sulfonyl chloride group. Solvents like dichloromethane (DCM) and temperatures between 0–5°C minimize side reactions .

Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., palladium or rhodium complexes) ensure the (1R,2S) configuration .

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure product .

Basic: How is the stereochemical integrity of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride validated?

Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric excess (>99%) .

- NMR Spectroscopy : - and -NMR coupling constants (e.g., ) and NOE correlations verify spatial arrangements .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice structures .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during sulfonation?

Answer:

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) to suppress hydrolysis of the sulfonyl chloride group .

- Solvent Selection : Use anhydrous DCM or THF to limit water-induced decomposition .

- Catalyst Tuning : Transition metals (e.g., Pd or Cu) enhance regioselectivity in cyclopentane functionalization, reducing byproducts like sulfonic acids .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

Advanced: What computational strategies predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Answer:

- DFT Calculations : Model transition states (e.g., SN² mechanisms) to predict activation energies and regioselectivity with amines or alcohols .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify steric or electronic constraints affecting reactivity .

- Hammett Plots : Correlate substituent effects (σ values) on reaction rates in aromatic substitution analogs .

Advanced: How do steric and electronic factors influence the stability of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride?

Answer:

- Steric Hindrance : The ethoxy group at C2 restricts access to the sulfonyl chloride, reducing hydrolysis but increasing susceptibility to intramolecular cyclization .

- Electronic Effects : Electron-withdrawing sulfonyl groups polarize the C–S bond, enhancing electrophilicity. However, electron-donating ethoxy groups destabilize the chloride via resonance .

- Stability Protocols : Store under anhydrous conditions at -20°C with molecular sieves to prolong shelf life .

Advanced: How to resolve contradictions in reported yields for stereoselective syntheses?

Answer:

- Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Rh), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress (e.g., via TLC or GC-MS) to determine if side products dominate under prolonged reaction times .

- Cross-Validation : Compare synthetic routes (e.g., chiral pool vs. kinetic resolution) to isolate stereochemical bottlenecks .

Table 1: Representative Synthetic Conditions for Sulfonyl Chloride Derivatives

Advanced: What safety protocols are critical for handling (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride in exothermic reactions?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of SO₂ or HCl vapors .

- Cooling Systems : Employ jacketed reactors to dissipate heat during sulfonation .

- PPE : Wear acid-resistant gloves (e.g., nitrile) and safety goggles .

- Neutralization Traps : Install scrubbers with NaOH solutions to neutralize gaseous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.